
Sacubitril-d4
Übersicht
Beschreibung
Es wird hauptsächlich als interner Standard für die Quantifizierung von Sacubitril in verschiedenen analytischen Methoden verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Sacubitril ist eine Ethylester-Prodrug-Form des Neprilysin-Inhibitors LBQ657, der in Kombination mit Valsartan zur Behandlung von Herzinsuffizienz und Bluthochdruck eingesetzt wird .
Wirkmechanismus
Target of Action
Sacubitril-d4, also known as 2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid or (alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1’-biphenyl]-4-pentanoicacid,alpha-ethylester, primarily targets the enzyme neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides .
Mode of Action
This compound’s active metabolite, LBQ657, inhibits neprilysin . This inhibition leads to reduced breakdown and increased concentration of endogenous natriuretic peptides, in addition to increased levels of vasoconstricting hormones such as angiotensin II .
Biochemical Pathways
This compound affects various biochemical pathways. It has been shown to influence both cardiac and renal functions, extending its influence to the modulation of lipid metabolism pathways . Additionally, it has been found to attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its activation to sacubitrilat (LBQ657) by de-ethylation via esterases . .
Result of Action
The molecular and cellular effects of this compound’s action involve its cardioprotective effects on cellular and molecular modulation in cardiac remodeling . It has been found to act synergistically against cardiomyocyte cell death and left ventricular extracellular matrix remodeling .
Vorbereitungsmethoden
Die Herstellung von AHU377-d4 umfasst mehrere synthetische Schritte. Der Prozess beginnt mit chiralem Glycidolbenzyloxid als Ausgangsmaterial. Diese Verbindung wird einer additiven Reaktion mit einem Biphenyl-Grignard-Reagenz unterzogen, gefolgt von einer Mitsunobu-Reaktion mit Succinimid oder Phthalimid . Die nach Entfernung der Benzyl-Schutzgruppe erhaltene Zwischenverbindung wird zu einem Aldehyd oxidiert, der dann mit einem Phosphorylid-Reagenz zu der Zielzwischenverbindung umgesetzt wird . Das Endprodukt, AHU377-d4, wird durch selektive katalytische Hydrierung und Hydrolyse der einzelnen Amidbindung erhalten .
Analyse Chemischer Reaktionen
AHU377-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Zwischenverbindung wird zu einem Aldehyd oxidiert.
Reduktion: Zur Herstellung des Endprodukts wird eine selektive katalytische Hydrierung eingesetzt.
Substitution: Die Mitsunobu-Reaktion beinhaltet die Substitution einer Hydroxylgruppe durch eine Succinimid- oder Phthalimidgruppe.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Biphenyl-Grignard-Reagenz, Succinimid oder Phthalimid, Phosphorylid-Reagenz und Katalysatoren für die Hydrierung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Zwischenverbindungen und das Endprodukt, AHU377-d4 .
Wissenschaftliche Forschungsanwendungen
Background on Sacubitril-d4
Sacubitril is a neprilysin inhibitor that, when combined with valsartan (an angiotensin receptor blocker), forms the drug Entresto, which is used for treating heart failure with reduced ejection fraction (HFrEF). The deuterated version, this compound, serves as an internal standard in various analytical methods due to its similar chemical properties to sacubitril, allowing for more accurate quantification in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is extensively used as an internal standard in LC-MS/MS methods for quantifying sacubitril and valsartan in plasma. The following table summarizes key studies that have developed LC-MS/MS methods incorporating this compound:
These studies emphasize the critical role of this compound in enhancing the precision of pharmacokinetic assessments.
Bioequivalence Studies
This compound has been utilized in bioequivalence studies to compare different formulations of sacubitril/valsartan. The use of deuterated compounds allows researchers to account for variability in sample preparation and analysis, thus providing reliable data on the bioavailability of new formulations.
Pharmacokinetics and Pharmacodynamics
Research involving this compound has contributed significantly to understanding the pharmacokinetics of sacubitril. For instance, studies have shown that the presence of this compound can help delineate metabolic pathways and assess how variations in dosing affect drug levels in patients with heart failure.
Case Studies
- PARADIGM-HF Trial : This pivotal trial demonstrated that sacubitril/valsartan significantly reduces cardiovascular death and hospitalization due to heart failure compared to enalapril. Research involving this compound provided insights into patient responses based on metabolic profiles .
- Atrial Fibrillation Prevention : A systematic review indicated that sacubitril/valsartan may reduce the incidence of atrial fibrillation in heart failure patients, with studies utilizing this compound to monitor drug levels accurately across different patient demographics .
Vergleich Mit ähnlichen Verbindungen
AHU377-d4 ist aufgrund seiner deuterierten Form einzigartig, die eine verbesserte Stabilität bietet und eine genauere Quantifizierung in analytischen Methoden ermöglicht . Ähnliche Verbindungen umfassen:
Sacubitrilcalcium: Eine weitere Form von Sacubitril, die in der Forschung und in klinischen Anwendungen verwendet wird.
Die Einzigartigkeit von AHU377-d4 liegt in seiner Verwendung als interner Standard, der für eine genaue und zuverlässige Quantifizierung von Sacubitril in verschiedenen analytischen Methoden unerlässlich ist .
Biologische Aktivität
Sacubitril-d4 is a deuterated form of sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure with reduced ejection fraction (HFrEF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Sacubitril functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting natriuresis (the excretion of sodium in urine), vasodilation, and reduced cardiac stress. The combination of sacubitril with valsartan, an angiotensin II receptor blocker (ARB), enhances the therapeutic effects by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and increasing natriuretic peptide levels .
Pharmacological Effects
The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key findings from clinical studies include:
- Reduction in Cardiovascular Mortality : In the PARADIGM-HF trial, sacubitril/valsartan demonstrated a 20% reduction in cardiovascular mortality compared to enalapril .
- Improvement in Heart Failure Symptoms : Patients treated with sacubitril/valsartan showed significant improvements in New York Heart Association (NYHA) functional class and quality of life measures .
- Reduction in Hospitalization Rates : The use of sacubitril/valsartan has been associated with fewer hospitalizations for heart failure exacerbations .
Clinical Studies
1. PARADIGM-HF Trial
This pivotal study involved 8,399 patients with HFrEF and compared sacubitril/valsartan to enalapril. The results indicated a significant reduction in the composite endpoint of cardiovascular death or first hospitalization for heart failure (21.8% vs. 26.5%, hazard ratio 0.80) over a median follow-up of 27 months .
Endpoint | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) |
---|---|---|---|
Cardiovascular Death or HF Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) |
2. PARAMOUNT Study
This phase II trial evaluated the efficacy and safety of sacubitril/valsartan versus valsartan alone over 36 weeks. Results showed significant decreases in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and improvements in left atrial size and remodeling .
Case Studies
A notable case study highlighted the effectiveness of sacubitril/valsartan in a patient with advanced heart failure who had previously been unresponsive to conventional therapies. After initiating treatment, the patient exhibited marked improvements in functional capacity and quality of life, corroborating findings from larger trials .
Safety Profile
The safety profile of this compound aligns with that of sacubitril, showing common adverse effects such as hypotension, hyperkalemia, and renal impairment. Monitoring renal function and serum potassium levels is crucial during therapy initiation and dose adjustments .
Eigenschaften
IUPAC Name |
2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-JCZLLWNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.